molecular formula C8H8BrN3O B13452717 7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B13452717
M. Wt: 242.07 g/mol
InChI Key: IERGNTZLZMSVRJ-UHFFFAOYSA-N
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Description

7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The presence of bromine and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromo-2-methylpyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent bromination . The reaction conditions often require refluxing in ethanol or another suitable solvent, with the addition of a brominating agent such as N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can produce oxides or reduced forms of the compound.

Scientific Research Applications

7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets are still under investigation, but its unique structure allows for selective binding and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

7-bromo-1,5-dimethylpyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C8H8BrN3O/c1-11-4-6(9)7-5(8(11)13)3-10-12(7)2/h3-4H,1-2H3

InChI Key

IERGNTZLZMSVRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NN2C)Br

Origin of Product

United States

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